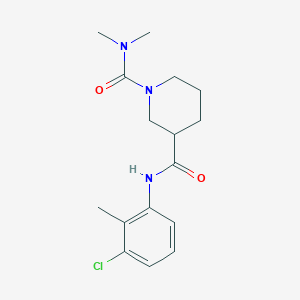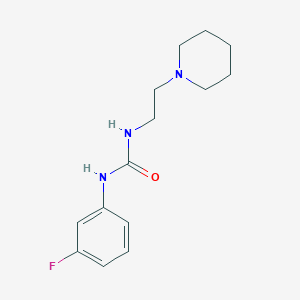![molecular formula C15H16N4O3S B5317086 4,8,13,13-tetramethyl-14-oxa-17-thia-2,5,6,8-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),4,6,11(16)-tetraene-3,9-dione](/img/structure/B5317086.png)
4,8,13,13-tetramethyl-14-oxa-17-thia-2,5,6,8-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),4,6,11(16)-tetraene-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8,13,13-tetramethyl-14-oxa-17-thia-2,5,6,8-tetrazatetracyclo[87002,7011,16]heptadeca-1(10),4,6,11(16)-tetraene-3,9-dione is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,13,13-tetramethyl-14-oxa-17-thia-2,5,6,8-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),4,6,11(16)-tetraene-3,9-dione involves multiple steps, typically starting with simpler organic molecules. The process often includes cyclization reactions, where linear molecules are transformed into ring structures. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pressures.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced technologies might be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
4,8,13,13-tetramethyl-14-oxa-17-thia-2,5,6,8-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),4,6,11(16)-tetraene-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the compound’s structure, potentially leading to new derivatives.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with others, altering its properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different ketones or carboxylic acids, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
4,8,13,13-tetramethyl-14-oxa-17-thia-2,5,6,8-tetrazatetracyclo[87002,7
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methods.
Biology: It may have biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits specific biological effects.
Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 4,8,13,13-tetramethyl-14-oxa-17-thia-2,5,6,8-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),4,6,11(16)-tetraene-3,9-dione exerts its effects depends on its specific interactions with molecular targets. These interactions might involve binding to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,8,13,13-tetramethyl-14-oxa-17-thia-2,5,6,8-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),4,6,11(16)-tetraene-3,9-dione include other tetrazatetracyclo compounds with different substituents or ring structures.
Uniqueness
What sets this compound apart is its specific arrangement of rings and heteroatoms, which confer unique chemical and physical properties. These properties might make it particularly useful in certain applications, such as catalysis or material science.
Properties
IUPAC Name |
4,8,13,13-tetramethyl-14-oxa-17-thia-2,5,6,8-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),4,6,11(16)-tetraene-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-7-11(20)19-13-10(12(21)18(4)14(19)17-16-7)8-5-15(2,3)22-6-9(8)23-13/h5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJCOKFVQJFIFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N(C(=O)C3=C(N2C1=O)SC4=C3CC(OC4)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5317006.png)
![(2Z)-2-[(5-chloro-2-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B5317012.png)
![2-[(5-cyclopentyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5317016.png)
![1-{4-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}ETHAN-1-ONE](/img/structure/B5317024.png)

![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B5317035.png)

METHANONE](/img/structure/B5317060.png)
![(E)-3-{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE](/img/structure/B5317073.png)
![N-[(2-chloropyridin-3-yl)methyl]-N-methyl-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine](/img/structure/B5317090.png)
![4-{2-[(3,4-dimethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5317095.png)
![METHYL 2-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ACETAMIDO}-5-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B5317106.png)
![(5E)-5-[[4-[3-(4-butan-2-ylphenoxy)propoxy]-3-ethoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5317110.png)
![5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-3-isopropyl-1H-pyrazole](/img/structure/B5317118.png)
